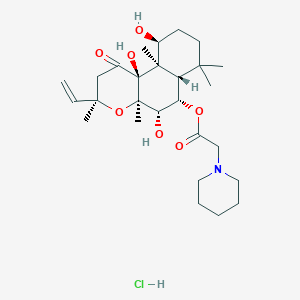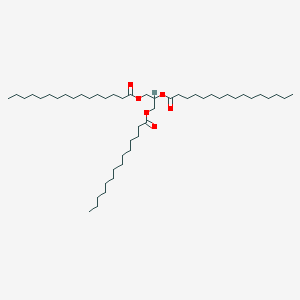
8,13-epoxy-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is a derivative of forskolin, a labdane diterpene. This compound is known for its cardiotonic activity, which means it has the ability to increase the contractility of the heart muscle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves multiple steps. One of the key steps includes the acylation of labdane derivatives. The process typically involves the use of acylating agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the nucleophile used .
Applications De Recherche Scientifique
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential cardiotonic effects, which could be beneficial in treating heart conditions.
Mécanisme D'action
The mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves its interaction with molecular targets in the heart muscle. It increases the levels of cyclic AMP (cAMP) in cardiac cells, which in turn enhances the contractility of the heart muscle. This is achieved through the activation of adenylate cyclase, an enzyme that converts ATP to cAMP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Forskolin: The parent compound from which 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is derived.
Labdane Derivatives: Other compounds in this family that share similar structural features and biological activities.
Uniqueness
What sets this compound-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl apart is its enhanced water solubility and cardiotonic activity compared to its parent compound, forskolin. This makes it a more effective candidate for certain medical applications .
Propriétés
Numéro CAS |
114376-11-3 |
|---|---|
Formule moléculaire |
C27H44ClNO7 |
Poids moléculaire |
530.1 g/mol |
Nom IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 |
Clé InChI |
QGRXRBJNZDDDHY-YHEOSNBFSA-N |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
SMILES isomérique |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Synonymes |
6-((piperidino)acetoxy)-7-desacetylforskolin HL 706 HL-706 HL706 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)







